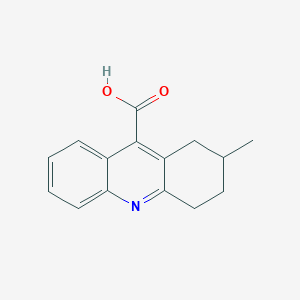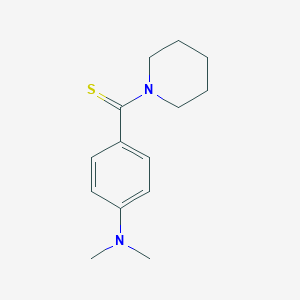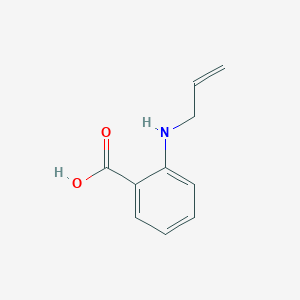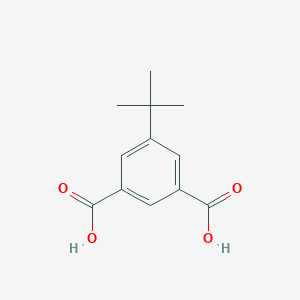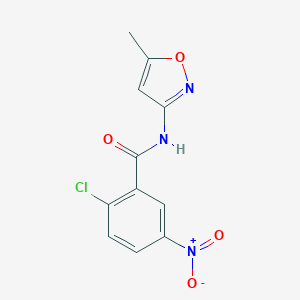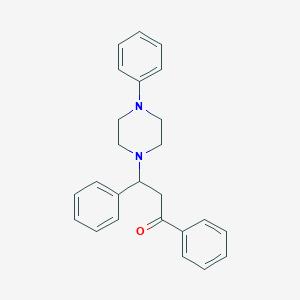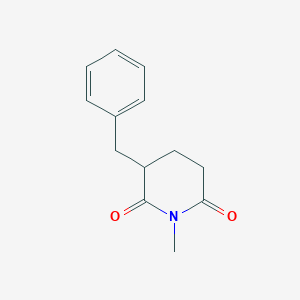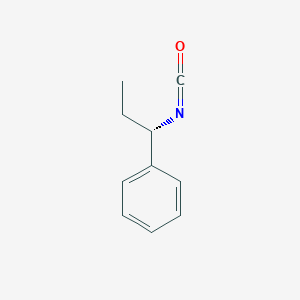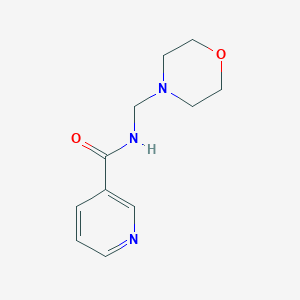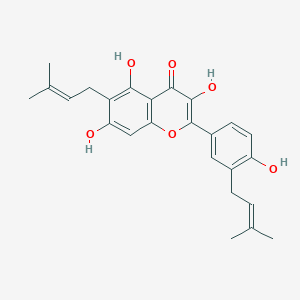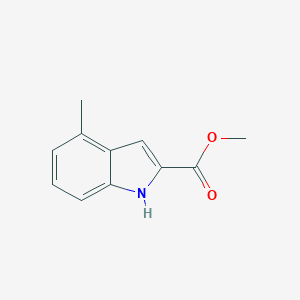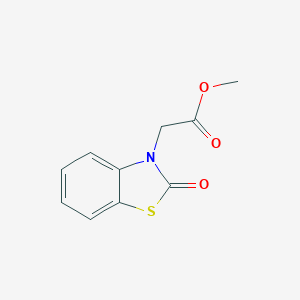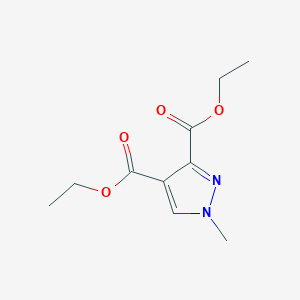![molecular formula C14H17NO3 B182149 tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate CAS No. 124499-21-4](/img/structure/B182149.png)
tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate
Vue d'ensemble
Description
Tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate (TBPCA) is an organic compound with a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. It was first synthesized in the early 1990s, and since then its use has been growing steadily. TBPCA is a versatile building block for organic synthesis, with its unique reactivity and selectivity allowing for the synthesis of a wide range of compounds. It is also used in pharmaceuticals, as it can be used to synthesize drugs with improved solubility and stability. In biochemistry, TBPCA is used to study the structure and function of proteins, as well as to study the effects of different compounds on biochemical pathways.
Applications De Recherche Scientifique
Electrochemical Oxidation of Phenolic Compounds
Research on the electrochemical oxidation of phenolic compounds, such as 2,6-di-tert-butyl-4-isopropylphenol and 2,4,6-tri-tert-butylphenol, reveals the formation of phenoxy radicals and phenoxonium ions under varying conditions. These studies contribute to understanding the electrochemical behavior of phenols, providing insights that could be relevant to the electrochemical properties and potential applications of tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate in synthesis or as an intermediate in organic reactions (Richards & Evans, 1977); (Richards, Whitson, & Evans, 1975).
Oxidation Mechanisms and Antioxidant Activities
The oxidation mechanisms of phenols and their antioxidant activities have been a subject of interest. Studies such as the oxidation of 2,6-di-tert-butyl-4-methylphenol using hydrogen peroxide-heteropolyacid systems offer valuable insights into the oxidation processes of phenolic compounds, which could relate to the chemical behavior of tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate (Shimizu et al., 1990).
Catalyst Development for Organic Synthesis
Research into the development of catalysts for the alkylation reaction of phenol and tert-butyl alcohol highlights the importance of tert-butylphenol derivatives in organic synthesis. Such research could suggest potential catalytic roles or synthetic applications for tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate in the synthesis of tert-butylphenol or related compounds (Zhang et al., 2022).
Synthesis of Chemical Intermediates
The synthesis of acaricide propargite and studies on cyclic sulfate formation from epoxides provide examples of chemical synthesis where tert-butyl and phenoxyacetate derivatives play crucial roles. These examples may offer parallels to potential synthetic pathways or applications for tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate in producing specialized chemicals or as an intermediate in organic syntheses (Cheng-xiang, 2010); (Nishinaga & Wakabayashi, 1978).
Propriétés
IUPAC Name |
tert-butyl 2-[4-(cyanomethyl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)10-17-12-6-4-11(5-7-12)8-9-15/h4-7H,8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEWOLARWFGZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567313 | |
| Record name | tert-Butyl [4-(cyanomethyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate | |
CAS RN |
124499-21-4 | |
| Record name | tert-Butyl [4-(cyanomethyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

